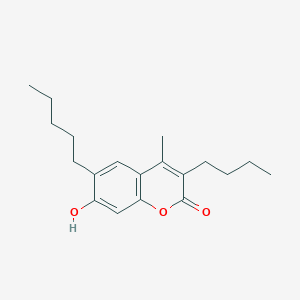
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-, also known as flavonoid, is a natural compound found in various plants, fruits, and vegetables. Flavonoids are known for their antioxidant and anti-inflammatory properties, which make them useful in preventing and treating various diseases.
Mechanism Of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also has anti-inflammatory properties that help reduce inflammation in the body.
Biochemical And Physiological Effects
Studies have shown that 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has various biochemical and physiological effects on the body. It has been found to reduce oxidative stress, inflammation, and cell damage. It also has a positive effect on blood sugar levels and insulin sensitivity, which makes it useful in the prevention and treatment of diabetes. Additionally, it has been found to have a positive effect on cardiovascular health by reducing blood pressure and improving cholesterol levels.
Advantages And Limitations For Lab Experiments
The advantages of using 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- in lab experiments include its antioxidant and anti-inflammatory properties, which make it useful in studying the prevention and treatment of various diseases. However, the limitations of using the compound in lab experiments include its low solubility in water, which makes it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl-. One direction is the development of more efficient synthesis methods to produce the compound. Another direction is the study of its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health benefits.
Synthesis Methods
The synthesis of 2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- can be achieved through various methods such as chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce the compound in the laboratory. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce the compound. Plant extraction involves the extraction of the compound from plants using solvents.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- has been extensively studied for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. The compound has been studied for its potential use in the prevention and treatment of various diseases such as cancer, cardiovascular disease, diabetes, and neurodegenerative diseases.
properties
CAS RN |
111052-71-2 |
|---|---|
Product Name |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-butyl-7-hydroxy-4-methyl-6-pentylchromen-2-one |
InChI |
InChI=1S/C19H26O3/c1-4-6-8-9-14-11-16-13(3)15(10-7-5-2)19(21)22-18(16)12-17(14)20/h11-12,20H,4-10H2,1-3H3 |
InChI Key |
ZBIHOLUXWKOYOA-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1O)OC(=O)C(=C2C)CCCC |
Other CAS RN |
111052-71-2 |
synonyms |
2H-1-Benzopyran-2-one, 3-butyl-7-hydroxy-4-methyl-6-pentyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)



